N-(3-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide
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Overview
Description
N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of benzodiazole, chlorophenoxy, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the furan-2-carboxamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-(4-CHLOROPHENOXY)ACETAMIDO)BICYCLO[1.1.1]PENTAN-1-YL)-2-CYCLOBUTANE-1-CARBOXAMIDE: This compound shares structural similarities and is also investigated for its potential therapeutic applications.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities and are of interest in medicinal chemistry.
Uniqueness
N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C23H22ClN3O3 |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[3-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H22ClN3O3/c24-17-9-11-18(12-10-17)29-16-14-27-20-6-2-1-5-19(20)26-22(27)8-3-13-25-23(28)21-7-4-15-30-21/h1-2,4-7,9-12,15H,3,8,13-14,16H2,(H,25,28) |
InChI Key |
BMLMJSGTKDHASG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)CCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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